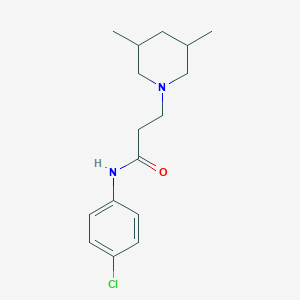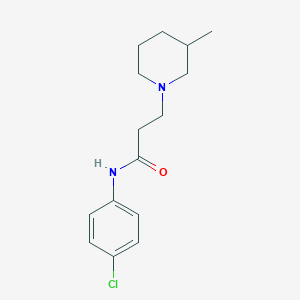![molecular formula C16H23FN2O B248027 3-[(CYCLOPROPYLMETHYL)(PROPYL)AMINO]-N~1~-(3-FLUOROPHENYL)PROPANAMIDE](/img/structure/B248027.png)
3-[(CYCLOPROPYLMETHYL)(PROPYL)AMINO]-N~1~-(3-FLUOROPHENYL)PROPANAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(Cyclopropylmethyl)(propyl)amino]-N-(3-fluorophenyl)propanamide is an organic compound characterized by its unique structure, which includes a cyclopropylmethyl group, a propyl group, and a fluorophenyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(CYCLOPROPYLMETHYL)(PROPYL)AMINO]-N~1~-(3-FLUOROPHENYL)PROPANAMIDE typically involves multiple steps:
Formation of the Amine Intermediate: The initial step often involves the preparation of the amine intermediate. This can be achieved through the reaction of cyclopropylmethylamine with propylamine under controlled conditions.
Amidation Reaction: The amine intermediate is then reacted with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the desired amide compound. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
For industrial-scale production, the process may be optimized to increase yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the use of automated systems for reagent addition and product isolation can enhance efficiency and consistency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropylmethyl group, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the amide group, converting it to an amine under suitable conditions.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
Oxidation: Cyclopropylmethyl alcohol or cyclopropyl ketone.
Reduction: The corresponding amine derivative.
Substitution: Various substituted fluorophenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-[(Cyclopropylmethyl)(propyl)amino]-N-(3-fluorophenyl)propanamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features, which may confer specific
Propiedades
Fórmula molecular |
C16H23FN2O |
|---|---|
Peso molecular |
278.36 g/mol |
Nombre IUPAC |
3-[cyclopropylmethyl(propyl)amino]-N-(3-fluorophenyl)propanamide |
InChI |
InChI=1S/C16H23FN2O/c1-2-9-19(12-13-6-7-13)10-8-16(20)18-15-5-3-4-14(17)11-15/h3-5,11,13H,2,6-10,12H2,1H3,(H,18,20) |
Clave InChI |
CWVQBRWOZQDXFE-UHFFFAOYSA-N |
SMILES |
CCCN(CCC(=O)NC1=CC(=CC=C1)F)CC2CC2 |
SMILES canónico |
CCCN(CCC(=O)NC1=CC(=CC=C1)F)CC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 1-[3-(4-methoxyanilino)-3-oxopropyl]-3-piperidinecarboxylate](/img/structure/B247945.png)
![1-[3-(4-Methoxyanilino)-3-oxopropyl]-4-piperidinecarboxamide](/img/structure/B247946.png)
![3-[benzyl(methyl)amino]-N-(4-methoxyphenyl)propanamide](/img/structure/B247949.png)


![3-[benzyl(ethyl)amino]-N-(4-chlorophenyl)propanamide](/img/structure/B247953.png)

![3-[butyl(methyl)amino]-N-(4-chlorophenyl)propanamide](/img/structure/B247958.png)
![3-[benzyl(methyl)amino]-N-(4-chlorophenyl)propanamide](/img/structure/B247959.png)

![N-(2-methoxyphenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide](/img/structure/B247964.png)

![3-[butyl(methyl)amino]-N-(2-methoxyphenyl)propanamide](/img/structure/B247966.png)
![3-[benzyl(methyl)amino]-N-(2-methoxyphenyl)propanamide](/img/structure/B247967.png)
